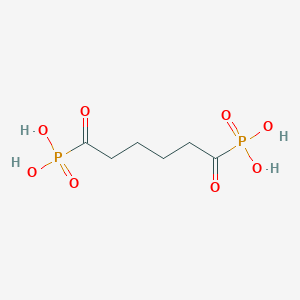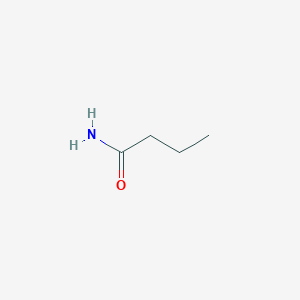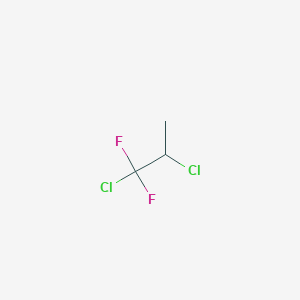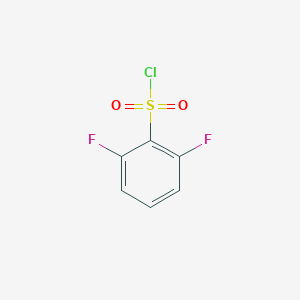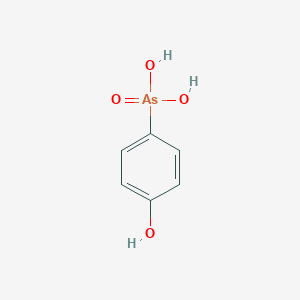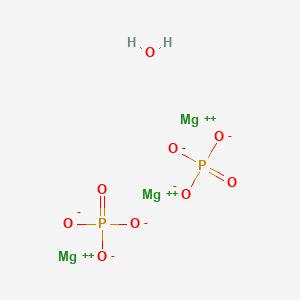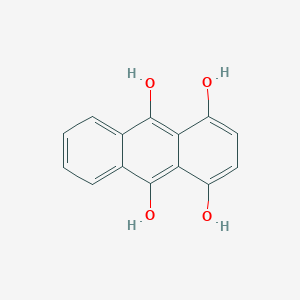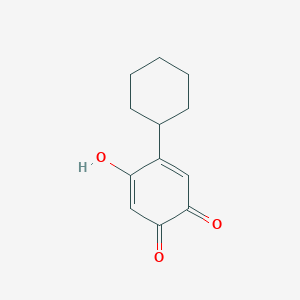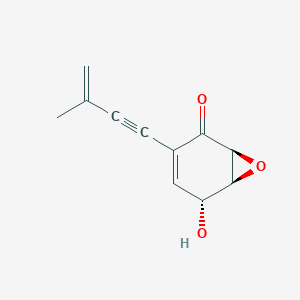
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one, also known as HOBt, is a bicyclic organic compound that has been extensively studied for its potential applications in scientific research. HOBt is a versatile reagent that has been used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation.
Mécanisme D'action
The mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis involves the activation of carboxylic acids to form reactive intermediates that can react with amino acids to form peptide bonds. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one forms an active ester intermediate that can react with the amino group of the incoming amino acid to form a peptide bond. The use of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis results in higher yields and fewer side products.
Effets Biochimiques Et Physiologiques
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in lab experiments is its versatility. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also easy to handle and store. However, one limitation of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is that it can be expensive. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the study of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one. One area of research is the development of new methods for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one that are more efficient and cost-effective. Another area of research is the development of new applications for (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has already been used in peptide synthesis, esterification, and amidation, but there may be other applications for this versatile reagent that have not yet been explored. Finally, there is a need for further research into the mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical reactions. A better understanding of the mechanism of action could lead to the development of more efficient and selective chemical reactions.
Méthodes De Synthèse
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydrofuran with acetylene, the reaction of furan with propargylic alcohol, and the reaction of furan with 2-methyl-3-butyn-2-ol. However, the most common method for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is the reaction of furan with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has been extensively studied for its potential applications in scientific research. One of the most common applications of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is in peptide synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is used as a coupling reagent in solid-phase peptide synthesis to facilitate the formation of peptide bonds between amino acids. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has also been used in the synthesis of esters and amides.
Propriétés
Numéro CAS |
125555-67-1 |
|---|---|
Nom du produit |
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one |
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(1S,5R,6S)-5-hydroxy-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1H2,2H3/t8-,10+,11-/m1/s1 |
Clé InChI |
PQAVKHOYIGJVBH-DVVUODLYSA-N |
SMILES isomérique |
CC(=C)C#CC1=C[C@H]([C@H]2[C@@H](C1=O)O2)O |
SMILES |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
SMILES canonique |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
Autres numéros CAS |
125555-67-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



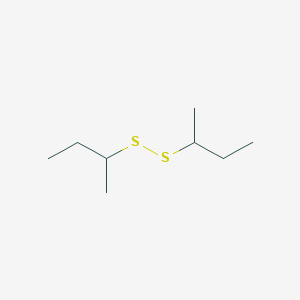
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)
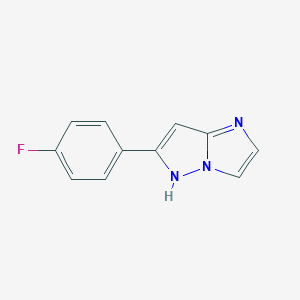
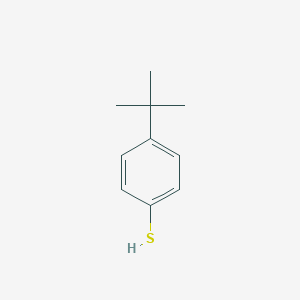
![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
